molecular formula C20H21ClN4O3S B12212194 N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12212194
M. Wt: 432.9 g/mol
InChI Key: OEUMJQVCMFIMOV-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted with ethyl and phenoxymethyl groups at positions 4 and 5, respectively. A sulfanyl bridge connects the triazole to an acetamide moiety, which is further linked to a 3-chloro-4-methoxyphenyl aromatic ring.

Properties

Molecular Formula

C20H21ClN4O3S

Molecular Weight

432.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21ClN4O3S/c1-3-25-18(12-28-15-7-5-4-6-8-15)23-24-20(25)29-13-19(26)22-14-9-10-17(27-2)16(21)11-14/h4-11H,3,12-13H2,1-2H3,(H,22,26)

InChI Key

OEUMJQVCMFIMOV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of Thiosemicarbazide Precursors

Hydrazides react with alkyl/aryl isothiocyanates to form thiosemicarbazides. For example, 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide reacts with phenoxymethyl isothiocyanate to yield a thiosemicarbazide intermediate.

Reaction Conditions :

  • Solvent : Ethanol or methanol

  • Temperature : Reflux (70–80°C)

  • Time : 4–6 hours

  • Yield : 70–85%

Alkali-Mediated Cyclization

Thiosemicarbazides undergo cyclization in basic conditions to form 4H-1,2,4-triazole-3-thiones. For instance, treatment with 2 M NaOH in ethanol under reflux for 3–5 hours produces the triazole core.

Key Reaction :

Thiosemicarbazide+NaOH4H-1,2,4-Triazole-3-thione+H2O+NH3\text{Thiosemicarbazide} + \text{NaOH} \rightarrow \text{4H-1,2,4-Triazole-3-thione} + \text{H}2\text{O} + \text{NH}3

Characterization : IR spectra show absorption bands at 2550–2600 cm⁻¹ (S–H stretch) and 1600–1650 cm⁻¹ (C=N stretch).

Functionalization with Sulfanyl and Acetamide Groups

Introduction of the Sulfanyl Group

The triazole-thiol undergoes alkylation with chloroacetamide derivatives to introduce the sulfanylacetamide chain.

Procedure :

  • React 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with 2-chloroacetamide in the presence of K₂CO₃.

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Temperature : 60–80°C for 6–8 hours.

  • Yield : 65–75%.

Mechanism :

Triazole-SH+ClCH2C(O)NH2BaseTriazole-S-CH2C(O)NH2+HCl\text{Triazole-SH} + \text{ClCH}2\text{C(O)NH}2 \xrightarrow{\text{Base}} \text{Triazole-S-CH}2\text{C(O)NH}2 + \text{HCl}

Coupling with 3-Chloro-4-Methoxyaniline

The acetamide intermediate reacts with 3-chloro-4-methoxyaniline via nucleophilic acyl substitution.

Conditions :

  • Coupling Agent : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

  • Solvent : Dichloromethane (DCM) or THF.

  • Temperature : Room temperature (25°C) for 12–24 hours.

  • Yield : 60–70%.

Characterization :

  • ¹H NMR : δ 8.2–8.5 ppm (triazole H), δ 6.8–7.5 ppm (aryl H).

  • MS : Molecular ion peak at m/z 477.9 [M+H]⁺.

Optimization and Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times. Cyclization of thiosemicarbazides completes in 15–20 minutes (vs. 3–5 hours conventionally) with comparable yields.

One-Pot Approach

Combining thiosemicarbazide formation, cyclization, and alkylation in a single pot improves efficiency:

Steps :

  • Hydrazide + isothiocyanate → thiosemicarbazide.

  • NaOH-mediated cyclization → triazole-thiol.

  • In situ alkylation with chloroacetamide.

Advantages :

  • Yield : 75–80% (over three steps).

  • Time : 8–10 hours total.

Challenges and Solutions

Regioselectivity in Triazole Formation

The 1,2,4-triazole structure necessitates precise control over substituent positions. Using bulky groups (e.g., phenoxymethyl) at C5 directs ethyl group placement at N4.

Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Ethanol/water mixture yields high-purity product (>98%).

Comparative Analysis of Synthetic Routes

Method Time Yield Purity Complexity
Conventional Stepwise24–30h60–70%>95%Moderate
Microwave-Assisted6–8h70–75%>97%Low
One-Pot8–10h75–80%>96%High

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Variations in Triazole Derivatives

The 1,2,4-triazole scaffold is a common feature in many bioactive compounds. Key structural differences among analogs include:

  • Substituents on the triazole ring: The target compound has ethyl (position 4) and phenoxymethyl (position 5) groups.
  • Aromatic ring modifications :
    • The target compound’s 3-chloro-4-methoxyphenyl group provides electron-withdrawing and electron-donating effects.
    • In N-(3-chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (), the substituents include a tert-butyl group, increasing hydrophobicity .

Physicochemical Properties

  • Substituents like methoxy or ethoxy groups () may improve solubility in polar solvents compared to halogenated analogs .

Research Implications

The target compound’s unique combination of phenoxymethyl and 3-chloro-4-methoxyphenyl groups may offer distinct pharmacokinetic or target-binding profiles compared to analogs. Further studies should explore:

  • Crystallographic data to compare with structurally resolved analogs (e.g., ).
  • SAR analysis to optimize substituents for enhanced bioactivity.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Chloro and methoxy groups : These are known to influence the lipophilicity and biological interactions of the compound.
  • Triazole ring : This moiety is associated with various pharmacological effects, including antifungal and anticancer activities.
  • Sulfanyl group : This functional group often enhances the reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing triazole rings are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.
  • Antimicrobial Activity : The presence of the sulfanyl group may enhance the compound's ability to interact with microbial cell membranes or inhibit essential microbial enzymes.
  • Antioxidant Properties : Many triazole derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains; effective in inhibiting growth.
AnticancerPotential to inhibit cancer cell proliferation through apoptosis induction.
AntioxidantScavenges free radicals, reducing oxidative damage in cells.
Enzyme InhibitionInhibits key enzymes involved in neurotransmission and microbial metabolism.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to the compound showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibiotic agent .
  • Anticancer Potential : Research involving triazole derivatives has shown that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells by activating caspase pathways .
  • Neuropharmacological Effects : In animal models, compounds with similar structures have been shown to improve cognitive function by inhibiting AChE, suggesting potential use in treating Alzheimer's disease .

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